An In-depth Technical Guide to the Chemical Properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA
An In-depth Technical Guide to the Chemical Properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This peptide, a known chromogenic substrate for the enzyme chymosin, is of significant interest in biochemical and pharmaceutical research. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and describes its role in the enzymatic coagulation of milk. The information is presented to support its application in drug development and related scientific fields.
Chemical and Physical Properties
The trifluoroacetate salt of the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C34H55N7O10 · C2HF3O2 | [1] |
| Molecular Weight | 835.86 g/mol | [1] |
| Sequence | H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe | N/A |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at ≤ -10 °C | [1] |
| CAS Number | 99764-63-3 | N/A |
Solubility:
Stability:
Peptides containing a p-nitro-phenylalanine residue are known to be sensitive to light and should be stored accordingly. The stability of the peptide in solution is dependent on pH and temperature. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures.
Spectroscopic Data
Detailed experimental spectroscopic data for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is not widely published. However, the expected spectral characteristics can be inferred from the constituent amino acids and general peptide structures.
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¹H NMR: The proton NMR spectrum is expected to be complex, with characteristic signals for the amino acid side chains, the peptide backbone amide protons, and the methyl ester group.
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the peptide bonds, the alpha-carbons of the amino acids, and the carbons of the side chains.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a parent ion corresponding to the protonated peptide. Fragmentation patterns in MS/MS would likely involve cleavage of the peptide bonds, providing sequence information.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amide bonds (Amide I and Amide II bands), the nitro group, and the ester carbonyl group.
Experimental Protocols
Synthesis
The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A generalized workflow is outlined below.
Figure 1: Generalized workflow for the solid-phase synthesis of the target peptide.
Detailed Steps:
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Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in an appropriate solvent like DMF.
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Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ala-OMe, is first attached to the resin. Subsequent Fmoc-protected amino acids (Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH) are sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
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Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.
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Washing: The resin is thoroughly washed after each coupling and deprotection step to remove excess reagents and byproducts.
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Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Serine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
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Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and other small molecules.
Purification
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
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Column: C18 stationary phase
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.
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Detection: UV absorbance at 220 nm and 280 nm.
The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.
Characterization
The identity and purity of the synthesized peptide are confirmed using analytical techniques such as:
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Analytical RP-HPLC: To determine the purity of the final product.
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Mass Spectrometry (ESI-MS): To confirm the molecular weight of the peptide.
Biological Activity and Signaling Pathway
H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a known chromogenic substrate for the aspartic protease chymosin (also known as rennin).[2] Chymosin plays a crucial role in the coagulation of milk, a process central to cheese production.
The signaling pathway, or more accurately, the enzymatic cascade of milk coagulation initiated by chymosin, is well-established. Chymosin specifically cleaves the Phe105-Met106 bond of κ-casein, a protein found on the surface of casein micelles in milk.[3] This cleavage removes the hydrophilic C-terminal portion of κ-casein, destabilizing the micelle structure. The altered casein micelles then aggregate in the presence of calcium ions, leading to the formation of a gel, or curd.
Figure 2: The enzymatic cascade of milk coagulation initiated by chymosin.
Enzymatic Assay
The activity of chymosin can be determined using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA as a chromogenic substrate. The cleavage of the peptide bond C-terminal to the p-nitro-phenylalanine residue by chymosin results in a change in the absorbance of the solution, which can be monitored spectrophotometrically.
General Assay Protocol:
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Prepare a stock solution of the peptide substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.
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Prepare the assay buffer at the optimal pH for chymosin activity (typically acidic, around pH 4.5-6.5).
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Add the chymosin enzyme to the buffered substrate solution to initiate the reaction.
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Monitor the change in absorbance over time at a wavelength specific for the cleavage product. The rate of change in absorbance is proportional to the enzyme activity.
Applications in Drug Development and Research
As a well-defined substrate for a specific protease, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA has several applications in drug development and research:
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Enzyme Characterization: It serves as a tool for studying the kinetics and specificity of chymosin and other related proteases.
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Inhibitor Screening: This peptide can be used in high-throughput screening assays to identify and characterize inhibitors of chymosin.
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Drug Discovery: Understanding the interaction of this substrate with chymosin can inform the design of protease inhibitors for various therapeutic targets.
Conclusion
H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a valuable synthetic peptide with well-defined applications as a chromogenic substrate for chymosin. Its chemical and physical properties make it a useful tool for researchers in the fields of enzymology, drug discovery, and food science. This technical guide provides a foundational understanding of its characteristics and a basis for its practical application in a laboratory setting. Further research to fully elucidate its spectroscopic properties and stability profile would be beneficial to the scientific community.
